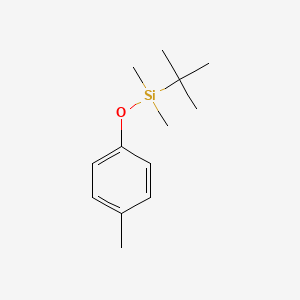
Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methylbenzene is an organic compound that features a benzene ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a methyl group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methylbenzene typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and stringent control of reaction conditions to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzene ring or the substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methylbenzene involves the stabilization of reactive intermediates during chemical reactions. The TBDMS group acts as a protecting group, preventing unwanted reactions at the hydroxyl site and allowing for selective transformations at other positions on the molecule .
Comparison with Similar Compounds
Similar Compounds
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol: This compound also features a TBDMS group and is used for similar protective purposes.
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethanol: Another compound with a TBDMS group, used in organic synthesis for protecting hydroxyl groups.
Uniqueness
1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability compared to other TBDMS-protected compounds .
Properties
CAS No. |
62790-85-6 |
|---|---|
Molecular Formula |
C13H22OSi |
Molecular Weight |
222.40 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(4-methylphenoxy)silane |
InChI |
InChI=1S/C13H22OSi/c1-11-7-9-12(10-8-11)14-15(5,6)13(2,3)4/h7-10H,1-6H3 |
InChI Key |
CYRZRVMCBRTONN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















